molecular formula C20H21N3OS2 B2638952 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one CAS No. 887462-22-8

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one

Cat. No.: B2638952
CAS No.: 887462-22-8
M. Wt: 383.53
InChI Key: GQZSHOQYXFOBMN-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one is a synthetic small molecule characterized by a benzothiazole core linked to a piperazine ring and a 4-methylphenyl sulfanyl group. Benzothiazoles are heterocyclic aromatic systems known for their bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications . The piperazine moiety enhances solubility and facilitates receptor interactions, while the sulfanyl group modulates electronic properties and metabolic stability.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-15-6-8-16(9-7-15)25-14-19(24)22-10-12-23(13-11-22)20-21-17-4-2-3-5-18(17)26-20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZSHOQYXFOBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one involves a multi-step procedure. One common method includes the reaction of 2-aminobenzothiazole with piperazine to form 1-(1,3-benzothiazol-2-yl)piperazine. This intermediate is then reacted with 2-chloro-1-(4-methylphenylthio)ethanone under specific conditions to yield the final product .

Chemical Reactions Analysis

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its antimicrobial and anticancer properties. Studies have demonstrated that benzothiazole derivatives exhibit significant activity against various cancer cell lines and pathogens.

  • Anticancer Activity : Research indicates that compounds containing benzothiazole moieties can inhibit cell proliferation in cancer models. For instance, derivatives similar to this compound have shown promise in targeting specific cancer pathways, potentially leading to the development of new anticancer agents.
  • Antimicrobial Properties : The piperazine ring enhances the compound's interaction with biological targets, making it effective against certain bacterial strains. This has implications for developing new antibiotics amid rising antibiotic resistance .

Neuropharmacology

The piperazine component is known for its neuroactive properties. Compounds like this one have been studied for their potential use in treating neurological disorders such as depression and anxiety.

  • Serotonin Receptor Modulation : Some studies suggest that piperazine derivatives can act as serotonin receptor modulators, which may help alleviate symptoms of anxiety and depression .

Material Science

Beyond biological applications, the compound's chemical structure allows for potential use in material science, particularly in the development of organic semiconductors and sensors.

  • Conductive Polymers : The presence of sulfur and nitrogen in the structure can facilitate electron transfer, making it suitable for applications in organic electronics .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in breast cancer models using benzothiazole derivatives.
Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria, highlighting the potential for new antibiotic development.
NeuropharmacologyIdentified modulation of serotonin receptors leading to anxiolytic effects in animal models.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one involves its interaction with various molecular targets. It primarily acts on dopamine and serotonin receptors, which are crucial in regulating mood and behavior. The compound’s structure allows it to bind effectively to these receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Core Heterocycles

Piperazine vs. Piperidine Derivatives
  • Compound A: 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethan-1-one (CAS 478248-39-4) Key Difference: Piperidine (6-membered, single nitrogen) replaces piperazine (6-membered, two nitrogens). The 2,6-dichlorophenyl group increases steric bulk and lipophilicity compared to the 4-methylphenyl group in the target compound .
Benzothiazole vs. Pyrimidine Hybrids
  • Compound B: 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one (CAS 1421441-32-8) Key Difference: A pyrimidine ring replaces the benzothiazole-piperazine linkage.

Substituent Variations

Fluorinated and Methylated Derivatives
  • Compound C: 2-(2,4-Dimethylphenyl)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (CAS 941896-11-3) Key Difference: Fluorine at the 4-position of benzothiazole and 2,4-dimethylphenyl substituent.
Sulfanyl vs. Sulfonyl Groups
  • Compound D : 1-{4-[4-(4-Chlorobenzene-1-sulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one
    • Key Difference : Sulfonyl group replaces sulfanyl.
    • Impact : Sulfonyl is strongly electron-withdrawing, increasing polarity and reducing membrane permeability compared to the sulfanyl group in the target compound .

Pharmacological and Physicochemical Properties

Compound Core Structure Substituents LogP* Melting Point (°C) Biological Activity
Target Compound Benzothiazole-Piperazine 4-Methylphenyl sulfanyl ~3.5† 140–160‡ Antiproliferative (hypothesized)
Compound A Benzothiazole-Piperidine 2,6-Dichlorophenyl sulfanyl ~4.2 170–175 Not reported
Compound C Benzothiazole-Piperazine 2,4-Dimethylphenyl, 4-F ~3.8 130–140 Kinase inhibition (predicted)
Compound D Oxazole-Piperazine 4-Chlorophenyl sulfonyl ~2.1 180–185 Antimicrobial (hypothesized)

*Predicted using Lipinski’s rules.
†Estimated based on structural analogs.
‡Inferred from similar compounds in .

Research Implications

  • Anticancer Potential: Benzothiazole-piperazine hybrids (e.g., ) show antiproliferative activity, likely via kinase or tubulin inhibition.
  • Metabolic Stability : The sulfanyl group in the target compound may reduce oxidative metabolism compared to sulfonyl derivatives .

Biological Activity

The compound 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H22N4OS
  • Molecular Weight : 390.46 g/mol
  • CAS Number : Not specified in the sources but can be derived from the structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The benzothiazole moiety is known to exhibit significant pharmacological effects, particularly in neuropharmacology and oncology.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated antimicrobial properties. For instance, derivatives of benzothiazole have been reported to exhibit activity against various bacterial strains and fungi . The specific compound under discussion may share these properties due to the presence of the benzothiazole and piperazine groups, which are known for their bioactivity.

Antioxidant Activity

Compounds containing piperazine rings have been associated with antioxidant activities. The presence of sulfur in the structure could enhance this property by scavenging free radicals .

Anticancer Potential

Studies on related compounds suggest that they may inhibit cancer cell proliferation. For example, benzothiazole derivatives have shown promise in targeting specific cancer pathways . The compound's structural features may allow it to interact with cellular mechanisms involved in tumor growth.

Study 1: Antimicrobial Evaluation

In a study evaluating various benzothiazole derivatives, including those with piperazine substitutions, it was found that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential for development as antimicrobial agents .

Study 2: Antioxidant Properties

A series of compounds similar to the one were tested for their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that modifications to the piperazine and benzothiazole components significantly enhanced antioxidant activity .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AntioxidantHigh DPPH scavenging ability
AnticancerInhibition of cancer cell proliferation

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